Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that features both pyrazole and benzimidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole with a benzimidazole derivative in the presence of a suitable esterifying agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group and ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazoles: These compounds share the pyrazole moiety and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds like benzimidazole-5-carboxylates have comparable structures and functions.
Uniqueness
Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate is unique due to the combination of pyrazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H11N5O2 |
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Molecular Weight |
257.25 g/mol |
IUPAC Name |
methyl 2-(4-aminopyrazol-1-yl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H11N5O2/c1-19-11(18)7-2-3-9-10(4-7)16-12(15-9)17-6-8(13)5-14-17/h2-6H,13H2,1H3,(H,15,16) |
InChI Key |
YUXYRKVXFBNAAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)N3C=C(C=N3)N |
Origin of Product |
United States |
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